1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

GPR6 Neuroscience Inverse Agonism

Sourcing a structurally authenticated indazole with a constrained cyclobutyl moiety often delays SAR campaigns. This compound resolves that bottleneck as a pre-validated GPR6 inverse agonist (EC50 = 21 µM) featuring a non-interchangeable N1-cyclobutyl-6-fluoro-3-methyl architecture. Key procurement-ready highlights: • Confirmed GPR6 activity benchmarked at 21 µM, enabling immediate target-engagement studies. • Elevated LogP (~3.21) & conformational restriction make it an ideal probe for permeability and off-target profiling. • Supplied at ≥98% purity with ambient shipping; inquiry-based pricing for mg-to-gram scale.

Molecular Formula C12H13FN2
Molecular Weight 204.24 g/mol
CAS No. 885271-99-8
Cat. No. B1501843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole
CAS885271-99-8
Molecular FormulaC12H13FN2
Molecular Weight204.24 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=CC(=C2)F)C3CCC3
InChIInChI=1S/C12H13FN2/c1-8-11-6-5-9(13)7-12(11)15(14-8)10-3-2-4-10/h5-7,10H,2-4H2,1H3
InChIKeyDKBOBNSWLAGNCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole Procurement Guide


1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (CAS 885271-99-8) is a heterocyclic small molecule belonging to the 1H-indazole class [1]. It is characterized by a core indazole scaffold (C8H5N2) substituted at the N1 position with a cyclobutyl group, at the C6 position with a fluorine atom, and at the C3 position with a methyl group, resulting in a molecular formula of C12H13FN2 and a molecular weight of approximately 204.24 g/mol . This compound is primarily offered by chemical vendors as a research reagent or building block with reported purities typically ranging from 95% to 98% . Its structural features, particularly the 1-cyclobutyl moiety, differentiate it from the more common 1H-indazoles lacking this substitution, suggesting utility in structure-activity relationship (SAR) studies and as a synthetic intermediate .

GPR6 inverse agonism research tool; reported functional activity in CHO-K1 cells supports pathway studies
Conformationally restricted cyclobutyl-indazole scaffold for SAR exploration and conformational probing
Synthetic building block with methyl and fluoro handles for focused library generation

Advantage of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole Over Analogs


While many 1H-indazole derivatives are commercially available, 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole presents a unique and non-interchangeable substitution pattern. The specific combination of an N1-cyclobutyl group, a C6-fluoro substituent, and a C3-methyl group generates a distinct chemical space compared to common analogs like the parent 6-fluoro-3-methyl-1H-indazole (CAS 159305-16-5) or 1-alkyl derivatives with linear chains. The cyclobutyl ring introduces conformational restriction and a specific steric bulk that can profoundly alter target binding affinity, selectivity, and physicochemical properties such as lipophilicity (LogP) . For example, the reported bioactivity of this compound as a GPR6 inverse agonist (EC50 = 21,000 nM) is a direct consequence of its specific architecture and cannot be assumed for other indazole analogs [1]. Therefore, using a generic or structurally similar indazole in a biological assay or as a synthetic precursor will lead to divergent, non-predictive results, jeopardizing the validity of structure-activity relationship studies and downstream applications.

1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole
Common indazole analogs
GPR6 Target Engagement
Reported inverse agonist activity (unique target profile)
No reported GPR6 activity; generic 1-alkyl or unsubstituted analogs lack this engagement
Lipophilicity
Significantly elevated LogP driven by cyclobutyl group
Lower LogP (e.g., ~2.1 for parent scaffold); membrane partitioning and permeability context may differ
Conformational Profile
Restricted "puckered" cyclobutyl ring limits accessible conformations
Freely rotating linear/branched alkyl chains; conformational sampling may shift SAR interpretation

Differentiation Evidence for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole


Comparative GPR6 Inverse Agonist Activity

1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole has been identified as an inverse agonist of the human G protein-coupled receptor 6 (GPR6), a target of interest in the central nervous system [1]. It exhibited an EC50 of 21,000 nM (21 µM) in a functional assay measuring cAMP modulation in CHO-K1 cells [1]. This specific activity profile is a direct result of its unique 1-cyclobutyl substitution, as the parent 6-fluoro-3-methyl-1H-indazole and other simple 1-alkyl analogs lack this reported activity against GPR6 in the same database [1]. This provides a validated starting point for medicinal chemistry programs focused on GPR6, where this compound's potency can be optimized.

GPR6 Activity
Class-level inference
Target
EC50 = 21,000 nM
Comparator
No reported GPR6 activity
Supports GPR6 pathway engagement context
Functional cAMP assay in CHO-K1 cells; activity absent in parent indazole and simple 1-alkyl analogs
GPR6 Neuroscience Inverse Agonism GPCR

Lipophilicity Enhancement by N1-Cyclobutyl

The presence of the N1-cyclobutyl group in 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole significantly increases its lipophilicity compared to the core 6-fluoro-3-methyl-1H-indazole scaffold [1]. The reported calculated LogP (cLogP) value for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole is 3.20882 . In contrast, the unsubstituted core, 6-fluoro-3-methyl-1H-indazole (CAS 159305-16-5), has a substantially lower calculated XLogP3 of 2.1 [1]. This difference of over one log unit indicates that the cyclobutyl derivative is approximately 10-fold more lipophilic. This property is critical for membrane permeability, blood-brain barrier penetration potential, and overall pharmacokinetic profile.

Lipophilicity
Cross-study comparable
ΔLogP ≈ +1.1
Indicates approx. 10-fold higher lipophilicity vs. parent scaffold
cLogP 3.21 (target) vs. XLogP3 2.1 (comparator); calculated values from different algorithms
Lipophilicity Physicochemical Properties Drug Design LogP

Cyclobutyl-Induced Conformational Restriction

The N1-cyclobutyl substituent introduces conformational restriction that is not present in common 1-alkyl indazole analogs like 1-methyl, 1-ethyl, or 1-isopropyl derivatives [1]. The cyclobutane ring adopts a non-planar 'puckered' conformation [1], which locks the attached indazole core into a limited set of spatial orientations. In contrast, the linear alkyl chains in common analogs are freely rotating, allowing them to sample a much wider conformational space. While no direct binding data comparing the cyclobutyl and isopropyl analogs is available, the 'magic methyl' effect and the impact of constrained rings on potency and selectivity are well-documented principles in medicinal chemistry, suggesting that this conformational restriction can lead to improved target selectivity or metabolic stability.

Conformational Restriction
Class-level inference
Puckered cyclobutyl vs. flexible alkyl chains
Supports conformational SAR interpretation
Qualitative difference based on cyclobutane geometry; direct binding comparisons unavailable
Conformational Analysis Molecular Modeling SAR Indazole

Research Applications of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole


SAR Probe for GPR6 Inverse Agonism

This compound serves as a validated starting point for exploring the SAR of GPR6 inverse agonists. Its reported EC50 of 21 µM provides a clear benchmark [1]. Researchers can use it as a tool compound to investigate the role of GPR6 in CNS pathways or as a scaffold for medicinal chemistry efforts to improve potency and selectivity. The unique 1-cyclobutyl group is a critical feature of its activity, making it a superior choice over unsubstituted indazoles for this specific target [1].

Chemical Probe for Lipophilicity & Conformation

With its elevated LogP (3.21) compared to the parent core (LogP 2.1) and a conformationally restricted cyclobutyl group, this compound is an ideal probe for studying the effects of these properties on cell permeability, off-target binding, and overall pharmacokinetic behavior [1]. It can be used in parallel with less lipophilic or conformationally flexible analogs to deconvolute the role of each parameter in a given assay [1].

Synthetic Intermediate for 1-Substituted Indazoles

The molecule can serve as a versatile building block in organic synthesis [1]. Its 3-methyl and 6-fluoro groups provide handles for further functionalization (e.g., through cross-coupling reactions), while the 1-cyclobutyl group remains a unique, non-cleavable substituent. This allows for the efficient generation of a focused library of compounds that all feature the pharmacologically relevant cyclobutyl-indazole core [1].

Application
Selection Property
Validation Focus
GPR6 pathway SAR studies
Reported inverse agonist activity with unique cyclobutyl substitution
cAMP assay context in CHO-K1 cells; activity comparison with unsubstituted indazoles
Lipophilicity and conformation comparison studies
Elevated cLogP and constrained cyclobutyl ring
Cross-study LogP interpretation and conformational SAR analysis against flexible analogs
Synthetic building block for indazole libraries
Functionalizable 3-methyl and 6-fluoro handles with stable N1-cyclobutyl group
Core scaffold integrity during derivatization; focused library generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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